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The table below summarizes key experimental data from recent studies on different Lisinopril dihydrate

formulations.

Formulation Type Polymer System Key Excipients Key Performance Findings Reference

| Mucoadhesive Sustained-Release Pellets [1] | Sodium Alginate (SA) & Chitosan (CS) | Microcrystalline
Cellulose (Avicel PH101) | « Drug Release (6h): 56.2% (Optimized formula) [1] * Mucoadhesion: ~73% of
pellets attached to mucus membrane after 1 hour [1] * Permeation: 1.7-fold increase ex-vivo compared to
free drug [1] | [1] | | Transdermal Patch [2] | Hydroxypropyl Methyl Cellulose (HPMC) & Polyvinyl
Alcohol (PVA) | Glycerol (plasticizer), Dimethylsulfoxide (DMSO), Propylene Glycol (PG) as permeation
enhancers | « Best Flux: Achieved with 10% DMSO:PG (70:30) combination [2] « Objective: To overcome
low (6-60%) and variable oral bioavailability [2] | [2] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies used in the studies to help in replicating or designing your own

experiments.
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Mucoadhesive Sustained-Release Pellets

This study used a 32 factorial design to optimize pellets prepared via extrusion-spheronization [1].

¢ Independent Variables: Concentrations of Sodium Alginate (SA: 0.5-3%) and Chitosan solution (CS:
0.2-1%) [1].
e Dependent Variables: Mean torque, pellet size, drug release after 6 hours, and mucoadhesive
strength (zeta potential) [1].
¢ Preparation Method: The powder mixture (containing drug, Avicel, and SA) was wetted with the CS
binder solution. The wet mass was extruded through a 2.0 mm screen, spheronized at 700 rpm for 10
minutes, and the resulting pellets were dried at 50-60 °C [1]. The optimized pellets were loaded into
enteric-coated capsules to target intestinal release [1].
¢ Evaluation Methods:
o In-vitro drug release was studied using dissolution apparatus [1].
o Ex-vivo mucoadhesion was tested on mucus membrane, measuring the percentage of pellets
attached over time [1].
o Ex-vivo permeation was conducted and compared to free drug solution [1].

Transdermal Patch

This study aimed to bypass first-pass metabolism by developing a matrix-type transdermal system using the

solvent casting technique [2].

e Polymer Matrix: HPMC and PVAin a 1:1 ratio [2].

¢ Solvent System: Binary water-methanol system (70:30) [2].

¢ Permeation Enhancers: DMSO and Propylene Glycol (PG) were incorporated individually and in
blends at different concentrations and ratios [2].

e Optimization: The formulation containing DMSO and PG in a 70:30 ratio at a total 10% concentration
showed the best in-vitro drug flux [2].

¢ Evaluation Methods: /n-vitro diffusion studies were performed using a Keshary-Chein diffusion cell
and goatskin as the membrane [2].

Formulation Strategy and Experimental Workflow

The following diagram synthesizes the experimental approaches into a general development workflow for a

Lisinopril polymeric matrix system.
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Key Insights for Formulation Scientists

e Addressing Bioavailability Challenges: The core drive behind these advanced formulations is
Lisinopril's low and variable oral bioavailability (6-60%), despite its high solubility [1] [2]. The
strategies focus on enhancing permeability and controlling release.

¢ Mucoadhesive Pellets for Sustained Action: The optimized pellet formulation demonstrates a
successful multi-particulate system that can sustain drug release for up to 8 hours while significantly
improving intestinal permeation and adhesion [1].

o Transdermal Delivery as an Alternative: For systemic delivery that completely avoids the
gastrointestinal tract and first-pass metabolism, transdermal patches with chemical permeation
enhancers present a viable alternative [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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